5'-Hydroxymorin
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Overview
Description
5’-Hydroxymorin is a bioactive compound belonging to the flavonoid family, specifically a flavonol. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . This compound is found in various plants and has been the subject of numerous scientific studies due to its promising therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxymorin typically involves the hydroxylation of morin, another flavonoid. One common method includes the use of hydroxylating agents under controlled conditions to introduce a hydroxyl group at the 5’ position of the morin molecule . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 5’-Hydroxymorin may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound from plant materials. Chemical synthesis on an industrial scale would follow optimized reaction conditions to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxymorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Involves replacing a functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted flavonoid derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of flavonoids in different chemical reactions.
Mechanism of Action
The mechanism of action of 5’-Hydroxymorin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-carcinogenic Properties: Induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and Wnt/β-catenin.
Comparison with Similar Compounds
Similar Compounds
Morin: The parent compound of 5’-Hydroxymorin, known for its similar antioxidant and anti-inflammatory properties.
Taxifolin: A flavanonol with comparable antioxidant properties but differing in its chemical structure and reactivity.
Uniqueness of 5’-Hydroxymorin
5’-Hydroxymorin stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its enhanced antioxidant and anti-inflammatory activities make it a valuable compound for therapeutic applications .
Properties
CAS No. |
37751-25-0 |
---|---|
Molecular Formula |
C15H10O8 |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-5-1-10(20)12-11(2-5)23-15(14(22)13(12)21)6-3-8(18)9(19)4-7(6)17/h1-4,16-20,22H |
InChI Key |
GCWMEFUMPZHUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O)O |
Origin of Product |
United States |
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